molecular formula C5H6BrFN2O2S B2755011 (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride CAS No. 2193059-36-6

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride

Cat. No. B2755011
CAS RN: 2193059-36-6
M. Wt: 257.08
InChI Key: JSHPFUMWCJNGBR-UHFFFAOYSA-N
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Description

“(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2193059-36-6 . It has a molecular weight of 257.08 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is “(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride” and its InChI Code is "1S/C5H6BrFN2O2S/c1-9-2-4 (6)5 (8-9)3-12 (7,10)11/h2H,3H2,1H3" . This indicates the presence of bromine, fluorine, nitrogen, oxygen, and sulfur atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 257.08 .

Scientific Research Applications

Efficient Fluoride-mediated Synthesis

A study by Shavnya et al. (2005) demonstrates the use of fluoride-mediated nucleophilic substitution reactions to synthesize 5-alkyl amino- and ether-substituted pyrazoles. This method provides these compounds in moderate to high yields under mild conditions, showcasing the utility of fluoride in facilitating nucleophilic substitution reactions for pyrazole derivatives Efficient fluoride-mediated synthesis of 5-alkyl amino- and ether-substituted pyrazoles.

Acceleration of Enzyme Reaction Rates

Kitz and Wilson (1963) found that methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, modifying the enzyme to produce a methanesulfonyl enzyme derivative. This study indicates that the compound can influence enzyme activity, providing insights into its biochemical applications Acceleration of the rate of reaction of methanesulfonyl fluoride and acetylcholinesterase by substituted ammonium ions.

SuFEx Click Chemistry Applications

Leng and Qin (2018) developed 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) as a new SuFEx clickable reagent for regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition. This highlights the compound's role in click chemistry, expanding the toolkit for synthesizing functionalized molecules with potential applications in drug discovery and materials science 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.

Metallacycles Formation

Regeneration of fluoride-bridged metallacyclic complexes through reactions with BF4- salts showcases another facet of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride's utility. This application in inorganic chemistry demonstrates its potential in constructing complex metal-ligand frameworks, which could be of interest in catalysis or material science Metallacycles of iron, zinc, and cadmium assembled by polytopic bis(pyrazolyl)methane ligands and fluoride abstraction from BF4-.

properties

IUPAC Name

(4-bromo-1-methylpyrazol-3-yl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrFN2O2S/c1-9-2-4(6)5(8-9)3-12(7,10)11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHPFUMWCJNGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CS(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride

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